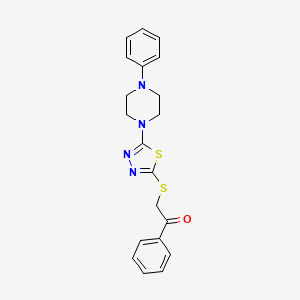

1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

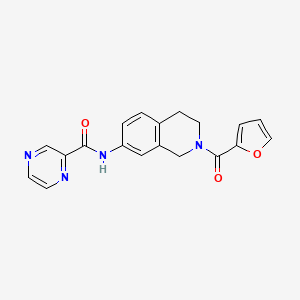

Overview

Description

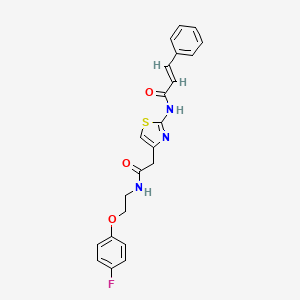

1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is an intricate chemical compound known for its diverse chemical reactions and potential applications in various scientific fields. This compound integrates a phenyl ring, piperazine, thiadiazole, and thioethanone groups, making it a subject of interest for researchers seeking unique properties and applications.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antidepressant-like effects , suggesting potential targets could be neurotransmitter systems involved in mood regulation, such as the serotonin or norepinephrine systems.

Mode of Action

Based on its structural similarity to other compounds with antidepressant-like effects , it may interact with its targets to increase the levels of certain neurotransmitters in the synaptic clefts of the central nervous system . This could result in an elevation of mood and reduction of depressive symptoms.

Biochemical Pathways

Given its potential antidepressant-like effects , it may influence the monoaminergic pathways, which involve neurotransmitters like serotonin and norepinephrine. These neurotransmitters play crucial roles in mood regulation and are often the targets of antidepressant drugs .

Pharmacokinetics

Similar compounds have been shown to exhibit protective effects against seizures at a dose of 30 mg/kg without neurotoxicity , suggesting a favorable pharmacokinetic profile.

Result of Action

Based on the observed antidepressant-like effects of similar compounds , it may lead to an increase in the levels of mood-regulating neurotransmitters in the brain, potentially resulting in an improvement in depressive symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone typically involves several steps:

Synthesis of 1,3,4-thiadiazole: This core structure can be synthesized by reacting thiosemicarbazide with hydrazine derivatives under acidic conditions.

Formation of the piperazine derivative: This involves the reaction of piperazine with phenyl chloroformate or similar reagents to introduce the phenyl group.

Coupling step: The final step is the coupling of the thiadiazole derivative with the piperazine derivative in the presence of a suitable thiolation agent like sodium thiolate.

Industrial Production Methods: While the precise industrial production methods can vary, they often involve optimization of the above synthetic routes to improve yield and purity, employing scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: It can undergo oxidation reactions at the thiol or phenyl groups.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation or nitration can be performed on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenation typically employs reagents like chlorine or bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation products: Sulfones or sulfoxides.

Reduction products: Amines.

Substitution products: Halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is often studied for its ability to engage in various organic transformations, making it a versatile intermediate in synthetic chemistry.

Biology and Medicine: It shows promise in medicinal chemistry for the development of pharmaceutical agents due to its potential pharmacophore properties, particularly in targeting central nervous system disorders.

Industry: In industrial chemistry, its unique reactivity makes it valuable in the synthesis of complex organic molecules, potentially serving as a precursor to materials with specific desired properties.

Comparison with Similar Compounds

1-Phenyl-2-(1,3,4-thiadiazol-2-yl)ethanone

1-Phenyl-2-(piperazin-1-yl)ethanone

Unique Characteristics: The presence of both the piperazine and thiadiazole rings in 1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone imparts a unique set of reactivity and biological activity, making it distinct from simpler analogs that lack these groups. This dual functionality is particularly valuable for medicinal applications where multi-target engagement is desired.

Properties

IUPAC Name |

1-phenyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c25-18(16-7-3-1-4-8-16)15-26-20-22-21-19(27-20)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLUSBWGKYRXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)

![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)